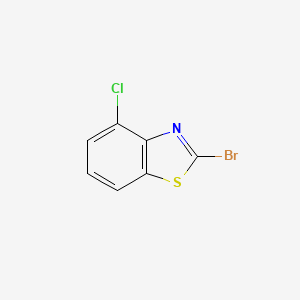

2-Bromo-4-chlorobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBFKJFWVAZRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189775 | |

| Record name | 2-Bromo-4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-40-0 | |

| Record name | 2-Bromo-4-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3622-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-chlorobenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAX2228WYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4-chlorobenzothiazole

Abstract

2-Bromo-4-chlorobenzothiazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its distinct structural arrangement, featuring a benzothiazole core functionalized with two different halogens at strategic positions, offers a platform for selective and diverse chemical transformations. The bromine atom at the C2 position, activated by the adjacent thiazole nitrogen, serves as a primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position on the benzene ring provides a secondary site for further functionalization. This guide provides a comprehensive analysis of the core chemical properties, synthesis, and reactivity of this compound, presenting its utility as a versatile intermediate for the development of novel therapeutic agents and advanced materials.

Core Compound Analysis: Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis, ensuring proper handling, storage, and reaction setup. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 3622-40-0 | [1][2][3] |

| Molecular Formula | C₇H₃BrClNS | [3] |

| Molecular Weight | 248.53 g/mol | [3] |

| Appearance | Brown Oil / Solid | [1] |

| EINECS Number | 222-822-0 | [2] |

The molecule's reactivity is dictated by its electronic structure. The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen, significantly activates the C2 position for chemical reactions. This makes the C2-bromo substituent the primary focal point for synthetic transformations.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-chlorobenzothiazole. This diazotization-bromination sequence provides a reliable route to the target compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction[1]

Objective: To synthesize this compound from 2-amino-4-chlorobenzothiazole.

Materials:

-

2-amino-4-chlorobenzothiazole (1.0 eq)

-

Copper(I) bromide (CuBr) (1.2 eq)

-

tert-Butyl nitrite (tBuONO) (1.5 eq)

-

Acetonitrile (solvent)

-

1N Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

n-Hexane/Ethyl acetate mixture (eluent)

Procedure:

-

To a stirred suspension of CuBr (1.2 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq).

-

Heat the mixture to 60 °C and stir for 10 minutes.

-

Add 2-amino-4-chlorobenzothiazole (1.0 eq) portion-wise to the reaction mixture.

-

Maintain the reaction at 60 °C for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 1N hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in ethyl acetate and wash the organic layer sequentially with 1N hydrochloric acid and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 7:1 v/v) to yield this compound.[1]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents, enabling sequential and site-selective modifications.

High Reactivity at the C2-Position

The C2-bromo group is highly susceptible to displacement due to the electronic activation provided by the thiazole ring. This facilitates two major classes of reactions: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Cross-Coupling.

The electron-deficient nature of the C2 carbon allows for the attack of various nucleophiles, displacing the bromide ion. This is a cornerstone transformation for introducing diverse functional groups. The general mechanism involves the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the bromide leaving group.

Caption: General mechanism for S_N_Ar at the C2 position.

Experimental Protocol: General S_N_Ar with an Amine Nucleophile

Objective: To synthesize a 2-amino-4-chlorobenzothiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

-

Solvent (e.g., DMF or Dioxane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture (typically 80-120 °C) and stir for 2-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product via recrystallization or silica gel chromatography.

Causality: The base is essential to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to scavenge the HBr byproduct, driving the reaction to completion. The choice of solvent and temperature depends on the nucleophilicity of the amine and the desired reaction rate.

The C2-bromo bond is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for forming new carbon-carbon bonds.[4][5] This reaction is instrumental in synthesizing 2-arylbenzothiazoles, a scaffold found in numerous biologically active molecules.[4][5]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling[4][6]

Objective: To synthesize a 2-aryl-4-chlorobenzothiazole.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

-

Combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in a reaction vessel.

-

Add the solvent system.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Trustworthiness: This protocol is self-validating. The inert atmosphere is critical for catalyst longevity. Incomplete reactions often point to catalyst deactivation or insufficient base/boronic acid. The distinct polarity change from starting material to the biaryl product makes chromatographic purification straightforward.

Reactivity at the C4-Position

The C4-chloro group on the benzene ring is significantly less reactive towards nucleophilic substitution than the C2-bromo group. However, it can participate in cross-coupling reactions, typically under more forcing conditions or with different catalyst/ligand systems. This differential reactivity is a powerful tool, allowing for selective functionalization first at C2, followed by a subsequent reaction at C4 to build molecular complexity.

Applications in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] this compound is a key starting point for generating libraries of novel benzothiazole derivatives for high-throughput screening.

The general workflow involves:

-

Derivatization: Using the S_N_Ar and cross-coupling reactions described above to create a diverse library of 2-substituted-4-chlorobenzothiazoles.

-

Screening: Testing this library against biological targets (e.g., enzymes, receptors).

-

Hit Identification: Identifying compounds with promising activity.

-

Lead Optimization: Further modifying the "hit" compounds (including potential reaction at the C4 position) to improve potency, selectivity, and pharmacokinetic properties.

Caption: Drug discovery workflow using the title compound.

Conclusion

This compound is a high-value synthetic intermediate whose chemical behavior is dominated by the activated C2-bromo position. Its facile participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for organic and medicinal chemists. The ability to selectively functionalize the C2 position while retaining the C4-chloro group for potential downstream modifications allows for the construction of complex and diverse molecular architectures, paving the way for the discovery of new drugs and materials.

References

- Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".

- ChemicalBook. This compound | 3622-40-0.

- Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.

- Tantawy, A. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.

- Benchchem.

- SIELC Technologies. (2018). This compound.

- Chemrio. 2-Bromo-4-chlorobenzo[d]thiazole; 2-Brom-4-chlor-benzothiazol.

-

Perepichka, I. F., et al. (2021). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][4][9]thiadiazole) 1 with morpholine. ResearchGate.

- Suzhou Aobai Pharmaceutical Co., Ltd. This compound.

- YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

Sources

- 1. This compound | 3622-40-0 [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [allbiopharm.com]

- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-chlorobenzothiazole CAS number

An In-depth Technical Guide to 2-Bromo-4-chlorobenzothiazole

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its structural motif, featuring a fused benzene and thiazole ring, is prevalent in a wide array of pharmacologically active molecules.[1] The strategic placement of bromo and chloro substituents provides two reactive sites with differential reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a field-proven synthesis protocol, analytical characterization, core applications in drug discovery, and essential safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental properties of a chemical entity are paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 3622-40-0 | [2][3][4] |

| IUPAC Name | 2-bromo-4-chloro-1,3-benzothiazole | [5] |

| Molecular Formula | C₇H₃BrClNS | [2][4] |

| Molecular Weight | 248.52 g/mol | [2] |

| Synonyms | 2-Bromo-4-chloro-1,3-benzothiazole; Benzothiazole, 2-bromo-4-chloro- | [2][6] |

| LogP | 3.59 | [2] |

| Appearance | Brown oil (as per a specific synthesis) | [3] |

graph "2_Bromo_4_chlorobenzothiazole_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; edge [color="#202124"];// Atom positions for this compound N1 [pos="0,0.5!", label="N"]; C2 [pos="0.87,0!", label="C"]; S3 [pos="0.87,-1!", label="S"]; C4 [pos="-0.87,-1!", label="C"]; C5 [pos="-0.87,0!", label="C"]; C6 [pos="-1.73,0.5!", label="C"]; C7 [pos="-1.73,1.5!", label="C"]; C8 [pos="-0.87,2!", label="C"]; C9 [pos="0,1.5!", label="C"]; Br10 [pos="1.9,0.3!", label="Br"]; Cl11 [pos="-2.8,0.2!", label="Cl"]; // Bonds N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C6 -- Cl11 [len=1.2]; C2 -- Br10 [len=1.2]; // Double bonds C4 -- C5 [style=invis]; C5 -- C4 [dir=none, style=bold, color="#202124"]; C7 -- C8 [style=invis]; C8 -- C7 [dir=none, style=bold, color="#202124"]; C9 -- N1 [style=invis]; N1 -- C9 [dir=none, style=bold, color="#202124"]; // Aromatic circle approximation for benzene ring p1 [pos="-0.87,1!", shape=circle, style=wedged, fillcolor="#F1F3F4", label=""];

}

Caption: Chemical Structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is commonly achieved via a Sandmeyer-type reaction, starting from the readily available 2-amino-4-chlorobenzothiazole. This method provides a reliable route to the desired product.

Causality of Experimental Choices

The choice of a Sandmeyer-type reaction is strategic. The transformation of a stable amino group on the heterocyclic ring into a bromo group is efficiently mediated by a copper(I) bromide catalyst and an in-situ generated diazonium salt from tert-butyl nitrite. Acetonitrile is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. The acidic workup ensures the removal of copper salts and any basic impurities.

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for the synthesis of 2-bromo-substituted benzothiazoles.[3]

-

Reaction Setup: To a stirred suspension of Copper(I) Bromide (CuBr, 1.57 g, 10.9 mmol) in acetonitrile (25 mL), add tert-butyl nitrite (1.63 mL, 13.7 mmol).

-

Heating: Heat the mixture to 60 °C and stir for 10 minutes.

-

Addition of Starting Material: Add 2-amino-4-chlorobenzothiazole (1.50 g, 9.13 mmol) to the reaction mixture.[3]

-

Reaction: Continue stirring the reaction at 60 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: After completion, cool the mixture to room temperature and pour it into 1N hydrochloric acid.

-

Extraction: Collect the resulting precipitate, dissolve it in ethyl acetate (EtOAc), and wash sequentially with 1N hydrochloric acid and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 7:1 v/v) as the eluent to yield the final product.[3]

Reactivity, Applications, and Mechanistic Insights

The utility of this compound stems from its inherent reactivity, which allows for its derivatization into a library of novel compounds.

Reactivity at the C2-Position

The benzothiazole ring system's electronic properties are key to its reactivity. The electron-withdrawing nature of the nitrogen atom in the thiazole ring activates the C2 position, making the bromo substituent highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the selective displacement of the bromide ion by a wide range of nucleophiles, such as amines, thiols, and alkoxides, while often leaving the C4-chloro substituent intact under controlled conditions. This selective reactivity is a cornerstone of its application in combinatorial chemistry and drug discovery.

Applications in Drug Discovery

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in drugs with anti-Parkinsonian, anti-cancer, and antimicrobial properties.[1][8] this compound serves as an excellent starting point for exploring this chemical space. By reacting it with various nucleophiles, researchers can generate diverse libraries of 2-substituted benzothiazole derivatives for biological screening.[9] This approach has been successful in identifying lead compounds for novel antimicrobial agents and enzyme inhibitors.[9]

Caption: Workflow for drug discovery using the this compound scaffold.

Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound and for monitoring reaction progress.

-

Protocol: A reverse-phase (RP) HPLC method can be utilized.[2]

-

Column: Newcrom R1 or equivalent C18 column.[2]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[2]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectral data for this exact compound is not publicly cataloged, a representative protocol is as follows.[10]

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the key C2 carbon attached to the bromine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support structural elucidation.[10]

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Result: A successful analysis will show a molecular ion peak [M]+ corresponding to the calculated mass of 248.52 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[11][12]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: Safety and Handling Guidelines

| Guideline | Protocol | Reference |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles/face shield). | [5] |

| Engineering Controls | Use only with adequate ventilation. Facilities should be equipped with an eyewash fountain and safety shower. | [5][13] |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [5][14] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [5] |

| First Aid (Skin Contact) | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid. | [5] |

| First Aid (Eye Contact) | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [5] |

| Spill & Disposal | Absorb spill with inert material and place into a suitable disposal container. Consult local, state, and federal regulations for disposal. | [5] |

Conclusion

This compound, identified by CAS number 3622-40-0, is a highly valuable and versatile heterocyclic intermediate. Its well-defined synthesis and the specific reactivity of the C2-bromo substituent make it an ideal scaffold for generating molecular diversity in drug discovery programs, particularly in the search for new antimicrobial and enzyme-inhibiting agents. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.

References

-

This compound - SIELC Technologies. SIELC Technologies. [Link]

-

This compound - Suzhou Aobai Pharmaceutical. Suzhou Aobai Pharmaceutical. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. National Institutes of Health (NIH). [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]

-

2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040. PubChem. [Link]

-

2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126. PubChem. [Link]

Sources

- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 3622-40-0 [chemicalbook.com]

- 4. This compound [allbiopharm.com]

- 5. aksci.com [aksci.com]

- 6. Benzothiazole,2-bromo-4-chloro; 2-Bromo-4-chlorobenzo[d]thiazole; 2-Brom-4-chlor-benzothiazol; 2-bromo-4-chloro-benzothiazole | Chemrio [chemrio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-chlorobenzothiazole

In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a framework. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This versatility has cemented the benzothiazole core as a high-value target for synthetic and medicinal chemists.

This guide focuses on a specific, strategically substituted derivative: This compound . While not typically an active pharmaceutical ingredient itself, this molecule serves as a pivotal synthetic intermediate. Its utility stems from the carefully orchestrated reactivity of its substituents: a highly labile bromine atom at the 2-position and an electron-withdrawing chlorine atom at the 4-position. Understanding the interplay between its structure, reactivity, and physicochemical properties is paramount for leveraging this compound to its full potential in the synthesis of novel therapeutic agents. This document provides a comprehensive technical overview of its molecular architecture, synthesis, spectroscopic signature, and its crucial role as a building block in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular structure and the resulting chemical properties.

Core Structure and Substitution

This compound is a heteroaromatic compound characterized by the fusion of a 4-chlorobenzene ring and a 2-bromothiazole ring. The key structural features are:

-

Molecular Formula: C₇H₃BrClNS[2]

-

Molecular Weight: 248.52 g/mol [2]

-

Core Scaffold: A planar, bicyclic benzothiazole system.

-

Key Substituents:

-

A bromine atom at the C2 position of the thiazole ring. This position is electron-deficient, making the C-Br bond susceptible to cleavage and rendering the bromine an excellent leaving group.

-

A chlorine atom at the C4 position of the benzene ring. As an electron-withdrawing group, it modulates the electronic density of the entire aromatic system, which can influence both the reactivity of the molecule and the pharmacological profile of its derivatives.

-

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 3622-40-0 | [2][3] |

| Molecular Formula | C₇H₃BrClNS | [2] |

| Molecular Weight | 248.52 g/mol | [2] |

| Appearance | Brown oil | [3] |

| LogP | 3.59 | [2] |

| Boiling Point | No data available | |

| Melting Point | No data available |

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Sandmeyer-type reaction, a robust and well-established method for converting aromatic amines into aryl halides.[1][4][5]

Synthetic Workflow: The Sandmeyer Reaction

This transformation begins with the diazotization of 2-amino-4-chlorobenzothiazole, followed by a copper(I)-catalyzed substitution of the resulting diazonium group with a bromide ion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful completion of each step ensures the integrity of the material for the next.

Materials:

-

Copper(I) bromide (CuBr) (1.2 eq)

-

tert-Butyl nitrite (tBuONO) (1.5 eq)

-

Acetonitrile (solvent)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred suspension of CuBr in acetonitrile, add tert-butyl nitrite. Heat the mixture to 60 °C and stir for 10 minutes.

-

Causality: This step activates the copper catalyst. The use of tBuONO under non-aqueous conditions provides a convenient source of the nitrosonium ion required for diazotization. The 60 °C temperature facilitates both the formation of the diazonium salt and its subsequent decomposition and substitution.[4][5]

-

-

Addition of Amine: Add 2-amino-4-chlorobenzothiazole portion-wise to the heated mixture. Continue stirring at 60 °C for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 1N HCl.

-

Causality: The acidic quench neutralizes any remaining basic reagents and helps to precipitate the organic product, which has low solubility in aqueous acid.

-

-

Extraction and Washing: Collect the resulting precipitate by filtration. Dissolve the solid in ethyl acetate (EtOAc), and transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl and saturated brine.[3]

-

Causality: Dissolving in EtOAc transfers the product into an organic phase. The acid wash removes any residual copper salts and basic impurities. The brine wash removes the bulk of the dissolved water from the organic phase, preparing it for drying.

-

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Causality: Complete removal of water is critical to prevent potential hydrolysis of the product or impurities during storage. Evaporation of the solvent provides the crude material for purification.

-

Purification Protocol

Purification is achieved via silica gel column chromatography.

-

Column Preparation: Pack a chromatography column with silica gel using a slurry method with n-hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a mixture of n-hexane and ethyl acetate (e.g., 7:1 v/v).[3]

-

Causality: This solvent system provides the appropriate polarity to allow the desired product to travel down the column at a moderate rate, separating it from less polar byproducts (which elute faster) and more polar impurities (which remain adsorbed to the silica for longer).

-

-

Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a brown oil.[3]

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecular structure, confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The spectrum in CDCl₃ would show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the chlorinated benzene ring (H5, H6, and H7).

-

The signals would exhibit complex splitting patterns (doublets and triplets of doublets) due to ortho- and meta-coupling between the adjacent protons.

-

-

¹³C NMR (predicted): The proton-decoupled spectrum would display 7 unique carbon signals.[11][12]

-

C2 (Thiazole): The carbon atom bonded to bromine, nitrogen, and sulfur will be significantly deshielded and appear downfield.

-

Aromatic Carbons: The remaining six carbons of the fused benzene ring will appear in the typical aromatic region (approx. 120-155 ppm). The carbon attached to the chlorine (C4) and the bridgehead carbons will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of characteristic sharp bands would appear in the 1600-1450 cm⁻¹ region, confirming the presence of the heteroaromatic ring system.[13][14]

-

Fingerprint Region: The region below 1300 cm⁻¹ would contain complex vibrations, including the C-S, C-Cl, and C-Br stretching modes, which are highly characteristic of the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a distinctive cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: The expected pattern for the molecular ion [C₇H₃⁷⁹Br³⁵ClNS]⁺ would be the base peak at m/z ≈ 247. The spectrum would also show significant peaks at:

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile synthetic precursor for generating libraries of novel compounds with potential therapeutic activity.

A Gateway to Structural Diversity

The C2-bromo substituent is the molecule's primary reactive handle. It can be readily displaced by a wide range of nucleophiles in substitution reactions, allowing for the facile introduction of diverse functional groups and side chains.

Caption: General scheme for derivatization of the core scaffold.

This synthetic accessibility is of paramount importance in medicinal chemistry for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By systematically introducing different groups at the 2-position, researchers can rapidly generate a library of analogs. Screening these compounds for biological activity allows for the elucidation of SAR, identifying which chemical features are essential for potency and selectivity.

-

Lead Optimization: Once a "hit" compound is identified, the reactivity of the 2-bromo precursor allows for fine-tuning of its properties. For example, adding polar groups can improve solubility, while adding lipophilic groups can enhance membrane permeability.

-

Access to Proven Pharmacophores: The benzothiazole core is present in numerous approved and investigational drugs. Using this compound as a starting point provides a direct route to novel compounds that incorporate this privileged and biologically validated scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its molecular structure is perfectly tailored for synthetic utility, featuring a stable, biologically relevant benzothiazole core and a highly reactive C2-bromo group that serves as a versatile anchor point for chemical diversification. The 4-chloro substituent further refines the electronic properties of the scaffold, offering an additional element for modulating biological activity. A thorough understanding of its synthesis, purification, and spectroscopic properties, as detailed in this guide, empowers researchers to confidently and efficiently utilize this key intermediate in the quest for the next generation of therapeutic agents.

References

-

Gallagher, T. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).

- Khan, I., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2573-2593.

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Hutchinson, I., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4,5-trimethoxyphenyl)thiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobenzothiazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-chlorobenzoic acid | CAS#:936-08-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 3622-40-0 [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]

- 7. 2-氨基-4-氯苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 12. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Bromo-5-chlorobenzoic acid [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-chlorobenzothiazole for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-bromo-4-chlorobenzothiazole, a key heterocyclic intermediate in medicinal chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We present a detailed protocol for thermodynamic solubility determination via the gold-standard shake-flask method, explain the causal relationships between physicochemical properties and solubility behavior, and offer a robust system for data analysis. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, a critical parameter influencing synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility in Benzothiazole-Based Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] this compound serves as a versatile building block for synthesizing diverse libraries of these potentially therapeutic agents. However, the journey from a promising compound in synthesis to a viable drug candidate is critically dependent on its physicochemical properties, foremost among them being solubility.

Aqueous solubility is a key determinant of a drug's absorption and bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for high-throughput screening.[2] Poor solubility can mask a compound's true potential, leading to unreliable in vitro assay results, formulation challenges, and ultimately, the failure of an otherwise promising candidate.[3] This guide provides the necessary theoretical and practical foundation for rigorously characterizing the solubility profile of this compound.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular properties.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNS | [4] |

| Molecular Weight | 248.53 g/mol | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.59 | [4] |

The LogP value is a crucial indicator of a compound's lipophilicity. A LogP of 3.59 suggests that this compound is significantly more soluble in a nonpolar solvent like octanol than in water. This high lipophilicity, attributed to its halogenated aromatic structure, strongly predicts that the compound will exhibit poor aqueous solubility .

Conversely, based on the "like dissolves like" principle, it is expected to be more soluble in a range of organic solvents.[5] The choice of an appropriate solvent is critical for subsequent research and development activities.[6]

Core Factors Influencing Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by several key factors. Understanding these principles is essential for designing experiments and interpreting results.

Caption: Key factors influencing the solubility of a solid solute.

-

Temperature : For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[7][8]

-

Polarity : Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity match between this compound and the solvent will be the primary driver of its solubility.[9]

-

Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[10]

-

Crystal Lattice Energy : The stability of the crystal structure must be overcome by the energy of solvation. Strong intermolecular forces in the solid state lead to lower solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental measurement is required. The shake-flask method is the most reliable technique for determining thermodynamic (or equilibrium) solubility and is considered the gold standard.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid.

Causality and Self-Validation in Experimental Design

The following protocol is designed as a self-validating system. Each step includes a rationale (Why this step is necessary) and a quality control check (How to ensure accuracy) to maintain scientific integrity.

Materials & Reagents

-

Solute : this compound (solid, purity >95%)

-

Solvents : A range of analytical grade solvents should be tested, for example:

-

Phosphate-Buffered Saline (PBS), pH 7.4 (for aqueous solubility)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Ethyl Acetate

-

Dichloromethane

-

-

Equipment :

-

Analytical balance

-

Glass vials with screw caps (e.g., 1.5-4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Autosampler vials for HPLC

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Step-by-Step Methodology

The workflow for determining thermodynamic solubility is a multi-stage process requiring careful execution to ensure equilibrium is achieved and accurately measured.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step 1: Preparation of the Slurry

-

Accurately weigh approximately 2-5 mg of this compound and place it into a glass vial.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Why this step is necessary: An excess of solid solute is required to ensure that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.[11]

-

How to ensure accuracy: Use a calibrated analytical balance and pipette. The final concentration must be calculated based on this initial volume.

-

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and vigorous agitation (e.g., 700-1000 rpm).

-

Incubate for at least 24 hours.

-

Why this step is necessary: This extended incubation with agitation is crucial to allow the system to reach thermodynamic equilibrium. Shorter incubation times may result in an underestimation or a measurement of kinetic solubility, not true equilibrium solubility.[11][12]

-

How to ensure accuracy: The temperature must remain constant. At the end of the incubation, a visible amount of undissolved solid should remain in the vial. If all the solid has dissolved, the experiment must be repeated with a larger initial mass of the solute.

-

Step 3: Phase Separation and Sample Collection

-

Remove vials from the shaker and centrifuge at >10,000 x g for 15 minutes to pellet the excess solid.

-

Carefully collect the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter directly into a clean HPLC vial. An initial portion of the filtrate should be discarded to saturate the filter membrane and avoid analyte loss due to adsorption.

-

Why this step is necessary: It is absolutely critical to separate the saturated solution from all undissolved particles. Failure to do so will lead to an artificial overestimation of solubility.

-

How to ensure accuracy: Use a chemically compatible filter material (e.g., PTFE for organic solvents) to prevent leaching or degradation.

-

Step 4: Quantification by HPLC-UV

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. A reverse-phase method using an acetonitrile/water mobile phase is suitable for this compound.[4]

-

Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Why this step is necessary: HPLC-UV provides a robust and specific method for quantifying the concentration of the dissolved compound.[3]

-

How to ensure accuracy: The calibration curve must be linear over the expected concentration range (R² > 0.99). The sample may need to be diluted to fall within the linear range of the assay.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be recorded in a structured format to allow for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| DMSO | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] |

| [Other Solvents] | 25 | [Insert Data] | [Insert Data] |

This quantitative data is essential for guiding subsequent stages of development, from selecting appropriate solvents for chemical reactions to designing formulation strategies for in vivo studies.

Conclusion

While direct solubility data for this compound is not prevalent in the literature, its physicochemical properties strongly suggest poor aqueous solubility and a preference for organic solvents. This guide provides the authoritative framework and a detailed, self-validating experimental protocol necessary for researchers to generate this critical data with high confidence. By rigorously applying the principles and methods outlined herein, scientists in the field of drug discovery can accurately characterize this important building block, enabling informed decision-making and advancing the development of novel benzothiazole-based therapeutics.

References

-

protocols.io. (2022, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

-

LabManager. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

-

Professor Dave & Chegg Explain. (2024, May 9). What Factors Affect Solubility? [Video]. YouTube. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ACS Publications. (2018, June 6). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2018, May 31). Choice of organic solvents /solubility? Retrieved from [Link]

-

protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

ChemRxiv. (2023, June 21). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from [Link]

-

PubMed. (2017, December 1). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Retrieved from [Link]

-

PubMed. (2020, July 10). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzo[d]thiazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. evotec.com [evotec.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 9. youtube.com [youtube.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. enamine.net [enamine.net]

A Technical Guide to the Biological Activity of 2-Bromo-4-chlorobenzothiazole Derivatives: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on derivatives of 2-Bromo-4-chlorobenzothiazole, a highly versatile intermediate. The strategic placement of a reactive bromo group at the C-2 position and a chloro substituent on the benzene ring allows for extensive chemical modification, leading to the development of potent therapeutic agents. We will explore the synthesis of this key intermediate and its subsequent conversion into derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. This document provides in-depth mechanistic insights, detailed experimental protocols, structure-activity relationship (SAR) analysis, and a forward-looking perspective on the challenges and opportunities in harnessing these compounds for drug discovery.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic molecule formed by the fusion of benzene and thiazole rings, is a pharmacophore of significant interest.[1] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic activities.[3][4][5] The structural rigidity of the fused ring system, combined with its unique electronic properties, allows for specific interactions with various biological targets. The ability to easily functionalize the benzothiazole core, particularly at the 2-position, has made it a focal point for the design and synthesis of novel therapeutic agents.[4][6]

The Core Intermediate: this compound

The utility of this compound stems from its role as a foundational building block. The C-2 bromo group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and pharmacophores, enabling the creation of large compound libraries for biological screening.[7] The 4-chloro substituent on the benzene ring also plays a crucial role in modulating the electronic properties and biological activity of the final derivatives.

Synthesis Protocol: From 2-Amino-4-chlorobenzothiazole

The synthesis of this compound is commonly achieved from its 2-amino precursor via a Sandmeyer-type reaction. This protocol is a reliable method for introducing the bromo group at the desired position.

Rationale: This method is chosen for its efficiency and the commercial availability of the starting materials. The use of copper(I) bromide as a catalyst is a well-established and robust procedure for converting diazonium salts to the corresponding aryl bromides.

Step-by-Step Methodology:

-

Diazotization: Suspend 2-amino-4-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Copper-Catalyzed Bromination: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the freshly prepared diazonium salt solution slowly to the CuBr solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the complete evolution of nitrogen gas and product formation.[8]

-

Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography to yield this compound.[8]

Synthesis of Bioactive Derivatives: A Modular Approach

The true potential of this compound is realized in its conversion to a diverse array of C-2 substituted derivatives. The primary reaction is a nucleophilic aromatic substitution where the bromo group is displaced by various nucleophiles, such as amines, thiols, or alcohols. This modular approach is fundamental to exploring the structure-activity relationships of this compound class.

Caption: General workflow for synthesizing C-2 substituted benzothiazole derivatives.

Key Biological Activities & Mechanistic Insights

Derivatives of the this compound scaffold exhibit a range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.

Anticancer Activity

Benzothiazole derivatives are well-documented for their potent antiproliferative effects against various cancer cell lines.[9][10] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[11][12]

Mechanisms of Action:

-

Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and growth.[13]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by activating caspases and disrupting mitochondrial membrane potential.[13][14]

-

Signaling Pathway Modulation: Studies have shown that certain derivatives can inhibit critical cell survival pathways like AKT and ERK, leading to reduced proliferation and cell cycle arrest.[15]

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [10][16] |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [10][16] |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [9] |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Lung) | 0.0718 | [9] |

| Phenylacetamide benzothiazole derivative 4l | Pancreatic Cancer | Low µM |[17] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a reliable and widely used method for initial cytotoxicity screening of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Inhibition of key cancer signaling pathways by benzothiazole derivatives.

Antimicrobial Activity

Heterocyclic compounds, including benzothiazoles, are a rich source of antimicrobial agents.[19][20] Derivatives of this compound can be modified to target various bacterial and fungal pathogens, addressing the growing challenge of antimicrobial resistance.

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[21]

-

Cell Wall/Membrane Disruption: Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell death.

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-mercaptobenzothiazole derivative | B. subtilis | Zone of Inhibition (ZOI) | 9-11 mm | [21] |

| 2-mercaptobenzothiazole derivative | S. aureus | Zone of Inhibition (ZOI) | 9-11 mm | [21] |

| N-acetyl-glucosamine conjugate | S. aureus | Min. Inhibitory Conc. (MIC) | 6.25 µg/mL | [21] |

| N-acetyl-glucosamine conjugate | E. coli | Min. Inhibitory Conc. (MIC) | 6.25 µg/mL | [21] |

| Benzothiazolylthiazolidin-4-one | S. aureus | MIC | Dependent on substituents |[22] |

Experimental Protocol: Antimicrobial Susceptibility (Agar Disk Diffusion Test)

Rationale: The disk diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antimicrobial activity.[23] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Apply Disks: Sterilize paper disks and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the impregnated disks onto the surface of the inoculated agar plate.

-

Controls: Include a negative control disk (solvent only) and a positive control disk (a standard antibiotic like Gentamicin or Ampicillin).[21]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer.[24] Benzothiazole derivatives have shown promise as anti-inflammatory agents by targeting the underlying molecular pathways.

Mechanisms of Action:

-

NF-κB Pathway Inhibition: A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[14][25]

-

COX-2 Inhibition: Some derivatives can directly or indirectly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins that mediate inflammation and pain.[26]

Experimental Protocol: Measurement of Inflammatory Cytokines (ELISA)

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples. This allows for a direct assessment of a compound's ability to suppress the inflammatory response in cell culture models.

-

Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test benzothiazole derivative.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α).

-

Coat a 96-well plate with a capture antibody specific for the cytokine.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate, which will produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration in the samples by comparing them to the standard curve. A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the benzothiazole derivatives and their biological activity is crucial for designing more potent and selective drugs.[6][27]

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole's benzene ring significantly impact activity. Halogen atoms like chlorine or fluorine can enhance lipophilicity and binding interactions, often increasing potency.[9][28] For instance, moving a chloro group from the 6- to the 5-position was found to have little effect on antibacterial activity, whereas removing it entirely led to a loss of activity.[28]

-

The C-2 Substituent: This is the most critical position for modification. The introduction of different moieties via displacement of the 2-bromo group directly influences the compound's interaction with its biological target. For example, incorporating an N-propyl imidazole moiety was found to be critical for antibacterial activity against S. aureus.[28][29]

-

Hydrophobicity: The presence of hydrophobic groups is often conducive to cytotoxic activity against cancer cell lines, likely by facilitating membrane transport and interaction with hydrophobic pockets in target proteins.[2]

Future Perspectives & Drug Development Challenges

The this compound scaffold provides a robust platform for developing novel therapeutic agents. The modularity of its synthesis allows for the generation of focused libraries to optimize potency, selectivity, and pharmacokinetic properties.

Opportunities:

-

Multi-Target Agents: The demonstrated efficacy against cancer and inflammation suggests the potential for developing dual-action drugs that can simultaneously target tumor growth and the pro-tumor inflammatory microenvironment.[15]

-

Combating Drug Resistance: By exploring novel mechanisms of action, these derivatives offer a potential avenue to overcome resistance to existing antimicrobial and anticancer drugs.

Challenges:

-

Toxicity and Selectivity: A primary challenge is to design derivatives that are highly potent against their intended targets while exhibiting minimal toxicity to normal cells.

-

Pharmacokinetics: Optimizing properties such as solubility, metabolic stability, and bioavailability is essential for translating promising in vitro activity into in vivo efficacy.

-

Mechanism Deconvolution: For many active compounds, the precise molecular target remains unknown. Further studies are needed to fully elucidate their mechanisms of action to guide rational drug design.

By systematically addressing these challenges, researchers can unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of targeted therapies.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Available at: [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Available at: [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (n.d.). N/A. Available at: [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. Available at: [Link]

-